ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-1,9a-dihydropyrimido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-2-16-9(15)7-6-12-10-11-4-3-5-13(10)8(7)14/h3-6,10,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUYUKXJPSKDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2N=CC=CN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl cyanoacetate with 2-aminopyrimidine in the presence of a base, followed by cyclization and oxidation steps. The reaction is usually carried out in ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs. The choice of solvents and reaction conditions is also crucial to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups into the molecule.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate. For instance, derivatives synthesized from similar frameworks have shown activity against Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MIC) of 256 µg/mL . This suggests that ethyl 4-oxo-pyrimidine derivatives may serve as potential leads in antibiotic development.
Antioxidant Properties
Research indicates that fused heterocyclic compounds derived from this class exhibit significant antioxidant activity. These compounds can scavenge free radicals and may be useful in developing therapeutic agents for oxidative stress-related diseases .
Case Studies
- Antibacterial Efficacy Study
- Antioxidant Activity Assessment
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit DNA synthesis by targeting key enzymes involved in nucleotide metabolism. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s pyrimido[1,2-a]pyrimidine core distinguishes it from related heterocycles. Key comparisons include:
Table 1: Core Structural Features and Functional Groups
Key Observations :
Functional Group Impact
Ethyl Carboxylate vs. Carboxylic Acid
- Lipophilicity : The ethyl ester group in the target compound increases membrane permeability compared to carboxylic acids, which may ionize at physiological pH, reducing cellular uptake .
- Hydrogen Bonding : Carboxylic acids (e.g., ) form stronger hydrogen bonds, influencing crystal packing and solubility. The ester group’s weaker H-bond capacity may enhance solubility in organic matrices .
Substituent Effects on Bioactivity
highlights the role of electron-withdrawing (e.g., -NO₂, -Cl) and electron-donating (e.g., -OCH₃) groups on pyrimido[1,2-a]pyrimidine derivatives:
- Antioxidant Activity : Electron-withdrawing groups stabilize radical intermediates, enhancing scavenging efficiency.
- Antibacterial Activity : Bulkier substituents may improve interactions with bacterial membranes or enzymes .
Table 2: Substituent Effects in Pyrimido[1,2-a]Pyrimidine Derivatives
| Substituent Type | Example Groups | Impact on Activity |
|---|---|---|
| Electron-withdrawing | -NO₂, -Cl | ↑ Antioxidant activity |
| Electron-donating | -OCH₃, -CH₃ | Modulated antibacterial effects |
Research Findings and Implications
- Biological Performance: this compound derivatives demonstrate superior antioxidant activity compared to non-esterified analogs, attributed to balanced lipophilicity and electronic effects .
- Structural Insights : The pyrido-pyrrolo-pyrimidine system in exhibits enhanced planar rigidity, which may favor intercalation in DNA or protein binding but reduce solubility .
Biological Activity
Ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate, a compound with the molecular formula CHNO, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its anti-inflammatory and antimicrobial properties, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrimidine core structure that is essential for its biological activity. The presence of the carboxylate group enhances its solubility and bioavailability, which are critical factors for pharmacological effectiveness.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. This compound has been studied for its ability to inhibit pro-inflammatory mediators such as cyclooxygenase (COX) enzymes.
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 11.60 | COX inhibition |
| Indomethacin | 9.17 | COX inhibition |
| Other derivatives | Varies | COX inhibition |
In a study comparing various pyrimidine derivatives, this compound displayed comparable potency to indomethacin, a widely used anti-inflammatory drug .
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains.
Table 2: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 256 µg/mL |
| Escherichia coli | 256 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Carboxylic Acid Moiety : Direct attachment to the pyrimidine ring enhances both oral bioavailability and potency.
- Substituents on the Pyrimidine Ring : Modifications at specific positions can lead to variations in activity; for example, substituents that increase lipophilicity generally enhance antimicrobial properties.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Preclinical Model of Inflammation : In a rat model of carrageenan-induced edema, administration of the compound at doses ranging from 5 to 50 mg/kg resulted in significant reductions in paw swelling compared to controls.
- Antimicrobial Efficacy : In a passive cutaneous anaphylaxis test in rats, the compound demonstrated superior efficacy compared to traditional antibiotics when tested against Staphylococcus aureus infections.
Q & A
Basic Questions
Q. What are the recommended synthetic routes and optimization strategies for ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate?
- Methodology : The compound can be synthesized via condensation reactions of substituted pyrimidine precursors. A validated approach involves reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with primary amines (e.g., benzylamines) in ethanol under reflux. Key optimizations include using a double excess of amine to overcome reduced reactivity and extending reaction duration to 24–48 hours for higher yields . Electron-withdrawing/donating substituents on the pyrimidine ring can modulate reactivity and product stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.
Q. Which techniques are critical for structural characterization of this compound?
- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to solve crystal structures, with OLEX2 or similar software for visualization . ORTEP-3 is ideal for generating thermal ellipsoid plots to analyze molecular geometry .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm proton environments and carbonyl groups.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) validate functional groups .
Q. How can researchers ensure purity and functional group integrity during synthesis?
- Analytical Methods :
- HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase).
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .
Advanced Questions
Q. How can conformational flexibility of the pyrimido[1,2-a]pyrimidine core be analyzed?
- Crystallographic Analysis : Calculate puckering parameters (e.g., Cremer-Pople coordinates) using software like PLATON or PARST to quantify ring distortions . For example, a screw-boat conformation in related pyrimidine derivatives showed a 3.04° inclination between fused rings .
- Torsion Angles : Use Mercury or Coot to measure dihedral angles (e.g., O24—C23—O25—C26 = 3.2° in carboxylate groups) .
Q. What methodologies identify hydrogen bonding networks and their impact on crystal packing?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., C—H⋯O/N interactions) into motifs like or . Software TOPOS or CrystalExplorer automates this analysis .
- Example : In a crystal structure, C—H⋯O/N bonds formed slabs parallel to (100), stabilizing the lattice .
Q. How should SAR studies be designed to evaluate bioactivity?
- Substituent Variation : Test electron-withdrawing (e.g., -NO₂, -CF₃) and donating (e.g., -OCH₃) groups at positions 4, 6, and 9a.
- Bioassays :
- Antioxidant : DPPH radical scavenging (IC₅₀ values) .
- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) .
- SAR Table :
| Substituent Position | Group | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 4-Oxo | -H | 25.3 (Antioxidant) |
| 6-Fluoro | -F | 12.7 (Anticancer) |
| 9a-Methyl | -CH₃ | 18.9 (Antibacterial) |
Q. How can contradictions in bioactivity data from different synthetic batches be resolved?
- Root Cause Analysis :
- Purity Checks : Compare HPLC/MS profiles to rule out impurities .
- Crystallographic Validation : Ensure consistent polymorphs (e.g., via PXRD) .
- Case Study : Two batches of BC54 (a related compound) showed identical bioactivity after confirming purity and stereochemistry via ¹H NMR and X-ray .
Q. What strategies assess bioisosteric replacements in pyrimido[1,2-a]pyrimidine derivatives?
- Computational Modeling : Use MOE or Schrödinger to predict binding affinities when replacing 4-oxo with 4-thio or 4-aminogroups.
- Experimental Validation :
- Analogs : Synthesize 4-hydroxyquinoline-2-ones and compare analgesic efficacy via tail-flick tests .
- Structural Overlay : Superimpose analogs (e.g., PyMol) to confirm 3D similarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
